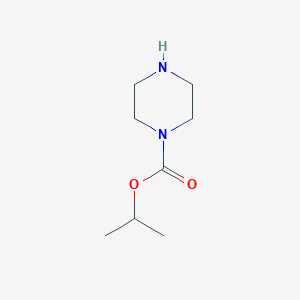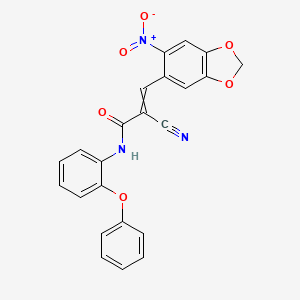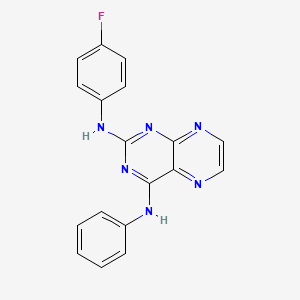
Isopropyl piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl piperazine-1-carboxylate is an organic compound with the CAS Number: 37038-26-9 . It has a molecular weight of 172.23 and its IUPAC name is isopropyl 1-piperazinecarboxylate . It is stored in a dark place, sealed in dry, at 2-8°C . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives has been discussed in various studies . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H16N2O2 . The InChI Code for the compound is 1S/C8H16N2O2/c1-7(2)12-8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s refractive index is n20/D 1.4710 (lit.) .Aplicaciones Científicas De Investigación
1. Obesity Treatment
Isopropyl piperazine-1-carboxylate derivatives have been explored as potential treatments for obesity. A specific compound in this category, identified as isopropyl carboxamide, demonstrated significant activity as a cholecystokinin 1 receptor (CCK1R) agonist. This activity was evident in a mouse overnight food intake reduction assay, indicating its potential in obesity management (Berger et al., 2008).
2. Diabetes Research
This compound derivatives have been studied for their role in managing type 2 diabetes. A specific derivative, characterized for its instability in rodent plasma, was part of a series of compounds being optimized for G protein-coupled receptor 119 agonism, which is relevant in diabetes treatment (Sharma et al., 2011).
3. Anticancer Research
A novel alkylated piperazine derivative, isolated from the leaves of Arum palaestinum Boiss., has demonstrated significant cytotoxicity against cultured tumor cell lines in vitro. This finding suggests the potential application of this compound derivatives in cancer treatment (El-Desouky et al., 2007).
4. Medicinal Chemistry
This compound has been utilized in the synthesis of diverse piperazine derivatives, which are important scaffolds in medicinal chemistry. These compounds have been created using a visible-light-promoted decarboxylative annulation protocol, highlighting the versatility of this compound in drug development (Gueret et al., 2020).
5. Neuroprotection Research
Piperazine-1-carboxamidine, a derivative of piperazine-1-carboxylate, has shown neuroprotective properties in both in vitro and in vivo models. This compound, when tested in a hypoxic-ischemic brain damage model in rat pups, elevated cortical agmatine levels and showed protection of hippocampal layers, suggesting its potential as a neuroprotective agent (Piletz et al., 2013).
6. Antimicrobial Research
Compounds based on this compound have been investigated for their antimicrobial properties. For instance, derivatives have been screened for inhibition of Mycobacterium tuberculosis DNA gyrase, an enzyme crucial for the bacterium's survival. This research suggests a potential role in developing new antimicrobial agents (Reddy et al., 2014).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Isopropyl piperazine-1-carboxylate, like many piperazine-containing compounds, is often found in drugs or bioactive molecules . The primary targets of these compounds can vary widely depending on the specific therapeutic class . .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, often optimizing the pharmacokinetic properties of the final molecule or arranging pharmacophoric groups in the proper position for interaction with target macromolecules .
Biochemical Pathways
Piperazine derivatives are known to play different roles depending on their position in the molecule and the therapeutic class . They are often used in the synthesis of biologically active compounds .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
Action Environment
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule, which could potentially be influenced by environmental factors .
Propiedades
IUPAC Name |
propan-2-yl piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(2)12-8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYGUJAHHVIIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2748410.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)


![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2748419.png)
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide](/img/structure/B2748420.png)

![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2748423.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-chloro-2,2-dimethylpropanoate](/img/structure/B2748424.png)
![[2-Methyl-1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2748427.png)
